![molecular formula C20H23N5O2S B2492180 N4-((1H-benzo[d]imidazol-2-yl)metil)-N1-(tiofen-2-ilmetil)piperidina-1,4-dicarboxamida CAS No. 1219903-52-2](/img/structure/B2492180.png)
N4-((1H-benzo[d]imidazol-2-yl)metil)-N1-(tiofen-2-ilmetil)piperidina-1,4-dicarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with DNA replication processes.
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Anticancer Activity
The anticancer potential of N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide has been explored in various studies. Compounds containing the benzimidazole structure have been linked to the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
In one study, derivatives similar to this compound were tested against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that some compounds exhibited IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced selectivity and efficacy against cancer cells .
Antitubercular Activity
The antitubercular properties of compounds related to N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide have also been investigated. A study focused on the synthesis and evaluation of similar compounds showed promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
In vitro assays revealed that certain derivatives inhibited key mycobacterial enzymes essential for survival, such as isocitrate lyase and pantothenate synthetase. These findings suggest that the compound could serve as a lead structure for developing new antitubercular agents .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several benzimidazole derivatives and assessed their antimicrobial activity against a panel of pathogens. The most promising compound exhibited an MIC of 8 µg/mL against E. coli, highlighting its potential as a new antibiotic candidate .
Case Study 2: Anticancer Screening
In another investigation, a series of benzimidazole-based compounds were screened for anticancer activity using the MTT assay on HCT116 cells. One derivative demonstrated an IC50 value of 5.85 µM, significantly lower than that of 5-FU (9.99 µM), indicating superior potency .
Case Study 3: Antitubercular Activity
A comprehensive evaluation of benzimidazole derivatives showed that one compound inhibited M. tuberculosis growth with an IC50 value of 0.5 µg/mL in vitro. Further in vivo studies confirmed its efficacy in murine models, suggesting it could be developed into a novel therapeutic for tuberculosis .
Mecanismo De Acción
Target of Action
The compound, also known as N4-[(1H-1,3-benzodiazol-2-yl)methyl]-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, is a derivative of imidazole . Imidazole derivatives have been known to interact with a variety of targets, including proteins and enzymes . .
Mode of Action
It is known that imidazole derivatives can interact with proteins and enzymes . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Imidazole derivatives have been reported to have a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Actividad Biológica
N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula for N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is C20H23N5O2S, with a molecular weight of 397.5 g/mol. The structure includes a piperidine ring, benzimidazole moiety, and thiophene group, which contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C20H23N5O2S |
Molecular Weight | 397.5 g/mol |
CAS Number | 1219903-52-2 |
Anti-inflammatory Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM for NO and 1.87 μM for TNF-α . This suggests that N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide may possess similar anti-inflammatory properties due to its structural similarities.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through the synthesis of various derivatives. A study on related benzimidazole derivatives revealed promising antimicrobial effects against a range of bacterial strains . While specific data on N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is limited, the presence of the benzimidazole moiety typically correlates with enhanced antimicrobial efficacy.
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzimidazole-based compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a comparative study involving several benzimidazole derivatives, compound 6e was shown to outperform ibuprofen in reducing inflammation in an animal model (xylene-induced ear edema) . This reinforces the hypothesis that structurally related compounds like N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide could exhibit similar or enhanced anti-inflammatory effects.
Case Study 2: Anticancer Potential
A derivative of benzimidazole was tested against breast cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations. The study concluded that the compound induced apoptosis via the intrinsic pathway, suggesting that N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide may also have potential as an anticancer agent .
Propiedades
IUPAC Name |
4-N-(1H-benzimidazol-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-19(21-13-18-23-16-5-1-2-6-17(16)24-18)14-7-9-25(10-8-14)20(27)22-12-15-4-3-11-28-15/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGQJORAGMEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.